molecular formula C17H16ClNO3 B8072958 3-(4-Chlorophenyl)-4-(phenylformamido)butanoic acid

3-(4-Chlorophenyl)-4-(phenylformamido)butanoic acid

Cat. No.: B8072958
M. Wt: 317.8 g/mol
InChI Key: IKNISNCPHZWUNB-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4-(phenylformamido)butanoic acid is an organic compound that features a chlorophenyl group and a phenylformamido group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4-(phenylformamido)butanoic acid typically involves the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to form 4-chlorophenyl derivatives.

    Amidation Reaction: The chlorophenyl intermediate undergoes an amidation reaction with phenylformamide under controlled conditions to form the phenylformamido intermediate.

    Butanoic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4-(phenylformamido)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-Chlorophenyl)-4-(phenylformamido)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4-(phenylformamido)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-4-(phenylformamido)butanoic acid: Similar structure with a bromine atom instead of chlorine.

    3-(4-Methylphenyl)-4-(phenylformamido)butanoic acid: Contains a methyl group instead of chlorine.

    3-(4-Nitrophenyl)-4-(phenylformamido)butanoic acid: Features a nitro group in place of chlorine.

Uniqueness

3-(4-Chlorophenyl)-4-(phenylformamido)butanoic acid is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

4-benzamido-3-(4-chlorophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c18-15-8-6-12(7-9-15)14(10-16(20)21)11-19-17(22)13-4-2-1-3-5-13/h1-9,14H,10-11H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNISNCPHZWUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(CC(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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